Cas no 2227816-46-6 ((2R)-4-(3,5-dichlorophenyl)butan-2-ol)

(2R)-4-(3,5-dichlorophenyl)butan-2-ol 化学的及び物理的性質
名前と識別子
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- (2R)-4-(3,5-dichlorophenyl)butan-2-ol
- EN300-1979202
- 2227816-46-6
-
- インチ: 1S/C10H12Cl2O/c1-7(13)2-3-8-4-9(11)6-10(12)5-8/h4-7,13H,2-3H2,1H3/t7-/m1/s1
- InChIKey: QXPSSOKNMFEHCH-SSDOTTSWSA-N
- SMILES: ClC1C=C(C=C(C=1)CC[C@@H](C)O)Cl
計算された属性
- 精确分子量: 218.0265204g/mol
- 同位素质量: 218.0265204g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 142
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.5
- トポロジー分子極性表面積: 20.2Ų
(2R)-4-(3,5-dichlorophenyl)butan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1979202-1.0g |
(2R)-4-(3,5-dichlorophenyl)butan-2-ol |
2227816-46-6 | 1g |
$1543.0 | 2023-05-23 | ||
Enamine | EN300-1979202-0.5g |
(2R)-4-(3,5-dichlorophenyl)butan-2-ol |
2227816-46-6 | 0.5g |
$671.0 | 2023-09-16 | ||
Enamine | EN300-1979202-10.0g |
(2R)-4-(3,5-dichlorophenyl)butan-2-ol |
2227816-46-6 | 10g |
$6635.0 | 2023-05-23 | ||
Enamine | EN300-1979202-5.0g |
(2R)-4-(3,5-dichlorophenyl)butan-2-ol |
2227816-46-6 | 5g |
$4475.0 | 2023-05-23 | ||
Enamine | EN300-1979202-2.5g |
(2R)-4-(3,5-dichlorophenyl)butan-2-ol |
2227816-46-6 | 2.5g |
$1370.0 | 2023-09-16 | ||
Enamine | EN300-1979202-0.05g |
(2R)-4-(3,5-dichlorophenyl)butan-2-ol |
2227816-46-6 | 0.05g |
$587.0 | 2023-09-16 | ||
Enamine | EN300-1979202-5g |
(2R)-4-(3,5-dichlorophenyl)butan-2-ol |
2227816-46-6 | 5g |
$2028.0 | 2023-09-16 | ||
Enamine | EN300-1979202-1g |
(2R)-4-(3,5-dichlorophenyl)butan-2-ol |
2227816-46-6 | 1g |
$699.0 | 2023-09-16 | ||
Enamine | EN300-1979202-0.1g |
(2R)-4-(3,5-dichlorophenyl)butan-2-ol |
2227816-46-6 | 0.1g |
$615.0 | 2023-09-16 | ||
Enamine | EN300-1979202-0.25g |
(2R)-4-(3,5-dichlorophenyl)butan-2-ol |
2227816-46-6 | 0.25g |
$642.0 | 2023-09-16 |
(2R)-4-(3,5-dichlorophenyl)butan-2-ol 関連文献
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Fengyan Li,Ning Jiang,Xizheng Liu,Lin Xu Dalton Trans., 2019,48, 14347-14353
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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4. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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10. A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancerJessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
(2R)-4-(3,5-dichlorophenyl)butan-2-olに関する追加情報
Comprehensive Overview of (2R)-4-(3,5-dichlorophenyl)butan-2-ol (CAS No. 2227816-46-6): Properties, Applications, and Industry Insights
The compound (2R)-4-(3,5-dichlorophenyl)butan-2-ol (CAS No. 2227816-46-6) is a chiral secondary alcohol featuring a 3,5-dichlorophenyl substituent. This structurally unique molecule has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. The R-configuration at the chiral center imparts specific stereochemical properties that are crucial for its interactions with biological targets. Researchers are particularly interested in its metabolic stability and enantioselective synthesis, which align with current industry demands for optically pure intermediates.
In recent years, the scientific community has shown growing interest in chiral auxiliaries and asymmetric synthesis techniques, making (2R)-4-(3,5-dichlorophenyl)butan-2-ol a relevant subject of study. The presence of dichloro substitution on the aromatic ring enhances its lipophilicity, a property frequently searched in connection with blood-brain barrier permeability and drug delivery systems. Analytical methods for this compound typically involve HPLC chiral separation and NMR stereochemical analysis, both trending topics in analytical chemistry forums.
The compound's thermal stability (often characterized by DSC analysis) and solubility profile in various organic solvents are frequently discussed in process chemistry circles. These properties are critical for its application in scale-up synthesis and continuous flow chemistry - two hot topics in modern pharmaceutical manufacturing. The 3,5-dichloro pattern also draws parallels with current research into halogen bonding in medicinal chemistry, a subject with increasing publication frequency in recent years.
From a regulatory perspective, (2R)-4-(3,5-dichlorophenyl)butan-2-ol falls under the category of fine chemicals, with quality control focusing on enantiomeric excess (ee) determination. The pharmaceutical industry's shift toward stereoselective catalysis has created new opportunities for this compound's application in API synthesis. Its structural features make it a candidate for developing allosteric modulators, a rapidly growing area in drug discovery that frequently appears in scientific literature searches.
Environmental considerations regarding chlorinated compounds have led to increased research into green chemistry approaches for synthesizing (2R)-4-(3,5-dichlorophenyl)butan-2-ol. This aligns with the broader industry trend toward sustainable synthesis methods, a topic generating substantial online search traffic. The compound's crystallization behavior and polymorphism characteristics are also subjects of interest in preformulation studies, particularly for researchers investigating solid-state properties of drug candidates.
In analytical characterization, advanced techniques like vibrational circular dichroism (VCD) have been applied to confirm the absolute configuration of (2R)-4-(3,5-dichlorophenyl)butan-2-ol. This reflects the growing importance of spectroscopic confirmation in chiral molecule analysis, a frequent search term among analytical chemists. The compound's structure-activity relationships (SAR) are also being explored in various research contexts, particularly in connection with molecular docking studies and fragment-based drug design.
The development of robust synthetic routes to (2R)-4-(3,5-dichlorophenyl)butan-2-ol remains an active area of investigation, with recent literature focusing on catalytic asymmetric reduction methods. These approaches address the pharmaceutical industry's need for cost-effective chiral synthesis, a subject generating substantial online discussion. The compound's potential as a scaffold for molecular diversity makes it particularly valuable in combinatorial chemistry applications, another trending topic in drug discovery circles.
Stability studies of (2R)-4-(3,5-dichlorophenyl)butan-2-ol under various storage conditions have become increasingly important, reflecting broader industry concerns about compound degradation and impurity formation. These aspects are crucial for quality by design (QbD) approaches in pharmaceutical development, a regulatory framework generating significant search engine queries. The compound's physicochemical properties also make it relevant to current research in lipid-based formulations and prodrug development strategies.
Looking forward, (2R)-4-(3,5-dichlorophenyl)butan-2-ol continues to attract research attention due to its versatile applications in medicinal chemistry and material science. The compound's unique combination of stereochemistry and halogen substitution positions it as a valuable tool for investigating molecular recognition processes. As the chemical industry continues to emphasize structure-property relationships, this compound serves as an excellent case study for understanding how subtle molecular modifications can influence biological activity and physical characteristics.
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